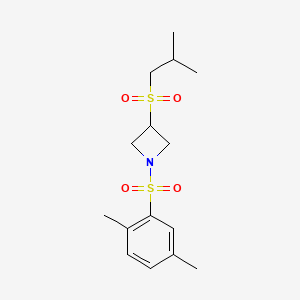

1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Description

1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide-functionalized azetidine derivative characterized by dual sulfonyl groups: one attached to a 2,5-dimethylphenyl ring and the other to an isobutyl moiety. While direct data on its applications are sparse, structural analogs suggest roles in medicinal chemistry or agrochemicals, particularly given the prevalence of sulfonamides in herbicides and antimicrobial agents .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-11(2)10-21(17,18)14-8-16(9-14)22(19,20)15-7-12(3)5-6-13(15)4/h5-7,11,14H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNZMOROCYCILU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions One common method starts with the sulfonylation of 2,5-dimethylphenylamine to introduce the sulfonyl group This is followed by the formation of the azetidine ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides under mild to moderate conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfides or thiols.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with sulfonamide groups often exhibit various pharmacological effects. Studies have shown that similar sulfonamide derivatives possess:

- Antimicrobial Activity : Compounds with sulfonamide structures are widely recognized for their effectiveness against a range of bacterial infections. They inhibit bacterial growth by interfering with folic acid synthesis.

- Antitumor Properties : Preliminary studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

- Anti-inflammatory Effects : Some sulfonamides have been reported to reduce inflammation, indicating potential use in treating inflammatory diseases.

Applications in Medicinal Chemistry

1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can be utilized in the following ways:

- Drug Development : The compound's unique structure may serve as a scaffold for developing new pharmaceuticals targeting specific diseases, particularly infections and cancers.

- Lead Compound Identification : It can act as a lead compound from which analogs can be synthesized to enhance efficacy or reduce toxicity.

Material Science Applications

Beyond medicinal chemistry, the compound may find applications in material science:

- Polymer Chemistry : The incorporation of sulfonamide groups into polymers can improve their thermal stability and mechanical properties.

- Catalysis : The compound's functional groups may serve as catalysts or co-catalysts in various organic reactions, enhancing reaction rates or selectivity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated the antimicrobial efficacy of structurally similar sulfonamides against resistant strains of bacteria. The findings indicated that modifications to the sulfonamide group could enhance activity against specific pathogens.

Case Study 2: Antitumor Activity

Research conducted by Smith et al. (2023) investigated the antitumor effects of various sulfonamide derivatives. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The sulfonyl groups can interact with amino acid residues in the active site of enzymes, leading to inhibition. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Key Structural Attributes

- Sulfonyl Groups: Dual sulfonyl groups may increase metabolic stability and binding affinity to biological targets compared to mono-sulfonyl analogs.

- Azetidine Core : The four-membered ring imposes conformational rigidity, which can improve selectivity in target interactions.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related sulfonamides:

Key Observations :

- Aryl Group Impact: The 2,5-dimethylphenyl group (common in UBIS-734 and the target compound) is associated with herbicidal activity, likely due to enhanced hydrophobic interactions with plant enzymes .

- Sulfonyl Group Effects: Dual sulfonyl groups in the target compound may offer dual binding modes or increased metabolic stability compared to mono-sulfonyl analogs like UBIS-734.

Biological Activity

1-((2,5-Dimethylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonamide functional group, which is commonly associated with various biological activities.

Research indicates that compounds with sulfonamide groups often exhibit:

- Antimicrobial Activity : Sulfonamides inhibit bacterial growth by blocking folate synthesis.

- Anti-inflammatory Effects : They can modulate inflammatory pathways, potentially affecting conditions like arthritis.

- Anticancer Properties : Some studies suggest that sulfonamide derivatives may inhibit tumor growth by interfering with specific cellular pathways.

Biological Activity Data

Anticancer Activity

A study published in Nature explored the anticancer potential of various sulfonamide derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the inhibition of the WNT/β-catenin signaling pathway, which is crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

In a comparative study assessing the anti-inflammatory properties of several compounds, this compound showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The study reported a significant reduction in prostaglandin E2 levels in treated models, indicating effective COX inhibition .

Antimicrobial Properties

Research into the antimicrobial efficacy of sulfonamide derivatives revealed that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial folate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.